TP-0903 - 1341200-45-0

TP-0903

Catalog Number: EVT-266661
CAS Number: 1341200-45-0
Molecular Formula: C24H30ClN7O2S
Molecular Weight: 516.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TP-0903, also known as Dubermatinib or 2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide, is a potent, orally bioavailable, small-molecule kinase inhibitor. [, ] Initially developed as a highly selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK), TP-0903 exhibits inhibitory activity against a broad spectrum of other kinases. [, ] This multi-kinase targeting profile makes TP-0903 a promising candidate for investigating various diseases, including cancer and inflammatory conditions. []

Ibrutinib

  • Relevance: Ibrutinib's combination with TP-0903 demonstrated synergistic/additive effects in inducing apoptosis in CLL B-cells, suggesting a potential novel therapeutic strategy for CLL patients. [, , , ] This synergistic effect highlights the potential of combining TP-0903 with existing therapies to overcome drug resistance and enhance treatment efficacy.

TP-4216

  • Relevance: In vitro studies showed a synergistic effect when TP-0903 was combined with TP-4216, resulting in increased apoptosis induction in CLL B-cells compared to single-agent treatments. [] This finding further emphasizes the potential of TP-0903 in combination therapies for CLL.

Decitabine

  • Relevance: TP-0903, in combination with decitabine, showed additive cytotoxicity in vitro and significantly prolonged survival in mouse models of TP53-mutant AML compared to single-agent treatments. [, ] This suggests a potential therapeutic strategy for this poor-prognosis AML subgroup.

R428

  • Relevance: Similar to TP-0903, R428 effectively induced CYP26 expression and reduced endogenous retinoic acid (RA) levels in leukemia cells, leading to a reversal of the mesenchymal phenotype. [] This highlights the role of AXL inhibition and RA signaling disruption as a therapeutic strategy in leukemia.

Gemcitabine

  • Relevance: TP-0903, in combination with gemcitabine, demonstrated synergistic anti-tumor effects in preclinical models of pancreatic ductal adenocarcinoma (PDA). [, ] The combination also enhanced the anti-metastatic and anti-tumor effects, leading to increased survival in PDA tumor-bearing mice.
  • Relevance: Combining TP-0903 with an anti-PD1 antibody demonstrated synergistic effects in suppressing tumor growth in preclinical models of triple-negative breast cancer and PDA. [, ] This suggests a potential strategy to overcome resistance to immune checkpoint blockade in these aggressive cancers.

Erlotinib

  • Relevance: TP-0903 sensitized erlotinib-resistant NSCLC models to erlotinib treatment by reversing the mesenchymal phenotype and restoring drug sensitivity. [] This highlights TP-0903's potential in overcoming acquired resistance to targeted therapies.

Temozolomide (TMZ)

  • Relevance: AXL inhibition using TP-0903 dramatically decreased tumor growth and increased sensitivity to TMZ in GBM models, suggesting a potential therapeutic strategy to overcome TMZ resistance. [] This synergistic effect makes AXL a promising target for combination therapy in GBM.

Fludarabine and Chlorambucil

  • Relevance: While both drugs showed some efficacy against CLL B-cells, the presence of bone marrow stromal cells (BMSCs) decreased their effectiveness, suggesting BMSC-mediated drug resistance. Interestingly, TP-0903 could overcome this BMSC-mediated protection and induce apoptosis in CLL B-cells even in the presence of BMSCs. [] This finding highlights the potential of TP-0903 in overcoming stromal cell-mediated drug resistance in CLL.

PKC412 (Midostaurin)

  • Relevance: Studies revealed that AXL phosphorylation increased in FLT3-ITD AML cells after PKC412 treatment, potentially contributing to drug resistance. TP-0903 successfully resensitized PKC412-resistant AML cells to PKC412 by inhibiting AXL phosphorylation. [] This finding suggests that combined AXL and FLT3 inhibition could be a promising strategy for overcoming PKC412 resistance in FLT3-ITD AML.
Synthesis Analysis

The synthesis of TP-0903 involves creating an adenine-mimicking heterocyclic structure that allows for ATP-competitive inhibition of the AXL kinase. The compound's tartrate salt form has been documented in previous studies . The synthesis process typically requires careful control of reaction conditions to ensure the formation of the desired heterocyclic moiety, which is critical for its binding affinity to the target kinases.

Molecular Structure Analysis

The molecular structure of TP-0903 is characterized by its heterocyclic framework that mimics adenine. This structural mimicry facilitates its binding to the ATP-binding site of AXL and other kinases. The compound has a CAS number of 1341200-45-0, and its molecular weight is approximately 386.4 g/mol . The specific structural details have been elucidated in various studies but are generally not publicly available in full detail due to proprietary concerns.

Chemical Reactions Analysis

TP-0903 demonstrates significant inhibition of various kinases through competitive binding mechanisms. In biochemical assays, it has shown potent inhibition with an IC50 value of approximately 27 nM against AXL . The compound also induces apoptosis in cancer cells by blocking epithelial-to-mesenchymal transitions and disrupting key signaling pathways involved in tumor progression . In preclinical models, TP-0903 has been shown to enhance the efficacy of standard treatments when used in combination therapies.

Mechanism of Action

The mechanism of action for TP-0903 involves its role as an ATP-competitive inhibitor that binds to the active conformation of the AXL kinase. By inhibiting AXL and other related kinases, TP-0903 disrupts downstream signaling pathways associated with cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and increased sensitivity to chemotherapy agents . Additionally, TP-0903 has been shown to induce DNA damage responses in cancer cells, contributing to its anti-tumor effects .

Physical and Chemical Properties Analysis

TP-0903 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but should be stored under controlled temperatures to maintain efficacy.
  • Melting Point: Specific melting point data may not be publicly available due to proprietary information.
    These properties make TP-0903 suitable for oral administration in clinical settings .
Applications

TP-0903 is primarily being investigated for its potential applications in oncology. Its ability to inhibit AXL and related kinases positions it as a promising candidate for treating various cancers, including:

  • Acute Myeloid Leukemia: Demonstrated activity against drug-resistant forms with specific mutations .
  • Chronic Lymphocytic Leukemia: Shown to induce apoptosis in patient-derived B-cells regardless of risk factors .
  • Solid Tumors: Currently evaluated in clinical trials for patients with refractory solid tumors .
Introduction to TP-0903 in Oncological Research

Structural and Pharmacological Characterization of TP-0903

TP-0903 (C₂₄H₃₀ClN₇O₂S; MW: 516.06 g/mol; CAS: 1341200-45-0) features an adenine-mimicking heterocyclic core that competitively binds the ATP pocket of target kinases. X-ray crystallography studies confirm its interaction with the active conformation of AXL, stabilized via hydrogen bonding with Met623 and backbone atoms in the hinge region. This binding mode underlies its low-nanomolar inhibitory activity against AXL (IC₅₀: 27 nM) and enables broad polypharmacology [2] [5] [8].

Kinase profiling reveals potent inhibition (>80% at 1 µM) across TAM family kinases (AXL, Tyro3, MerTK), mitotic regulators (AURKA IC₅₀: 15 nM; AURKB IC₅₀: 18 nM), DNA damage sensors (Chk1 IC₅₀: 22 nM; Chk2 IC₅₀: 29 nM), and oncogenic drivers (FLT3-ITD IC₅₀: 8 nM; JAK2 IC₅₀: 45 nM). Such breadth enables simultaneous disruption of proliferation, apoptosis evasion, and DNA damage repair—mechanisms confirmed in cellular assays:

  • AML Cell Lines: 12–32 nM IC₅₀ in TP53-mutant HL-60, MV4-11(R248W), and Kasumi-1(R248Q) models
  • Pancreatic Adenocarcinoma: 110 nM IC₅₀ in BMF-A3 cells via G₂/M arrest induction
  • Primary CLL Cells: Dose-dependent apoptosis induction (mean LD₅₀: 40–60 nM) irrespective of risk stratification [1] [2] [5].

Table 1: Kinase Inhibition Profile of TP-0903

Target KinaseIC₅₀ (nM)Cellular Consequence
AXL27Reversal of EMT; Apoptosis sensitization
AURKA15Mitotic spindle disruption
AURKB18Cytokinesis failure
Chk122Abrogated G₂/M checkpoint
FLT3-ITD8Suppressed survival signaling
FLT3-TKD (F691L)11Overcome gatekeeper resistance
JAK245STAT pathway inhibition

Biochemical analyses further demonstrate TP-0903–induced DNA damage marked by phospho-H2AX upregulation and pChk1/2 activation within 6 hours of exposure at 50 nM concentrations. This mechanistic signature is conserved across AML, pancreatic, and chronic lymphocytic leukemia models, confirming target engagement in diverse neoplasms [1] [6] [8].

Historical Development and Rationale for Multikinase Inhibition

TP-0903 emerged from rational drug design efforts at Tolero Pharmaceuticals to overcome limitations of first-generation AXL inhibitors. Initial optimization focused on improving oral bioavailability and kinase selectivity but serendipitously revealed potent polypharmacology against mitotic and DNA damage response kinases. This unexpected profile proved biologically advantageous: AML cells with TP53 loss or mutation exhibit profound dependency on the G₂/M checkpoint for DNA repair—a vulnerability exploitable by concurrent AURK and Chk inhibition [1] [6].

The therapeutic rationale crystallized through three key discoveries:

  • Synthetic Lethality in TP53-Deficient Cancers: TP-0903’s combined AURK/Chk inhibition induced catastrophic mitotic progression and apoptosis in TP53-null ovarian and breast cancer models, providing a mechanistic blueprint for AML applications [1] [6].
  • AXL-Mediated Resistance Modulation: In FLT3-ITD AML, bone marrow stroma–induced AXL overexpression conferred resistance to FLT3 inhibitors. TP-0903 reversed this by suppressing pAXL and downstream PI3K/AKT survival pathways [3] [7].
  • Microenvironment Interactions: Tumor-associated macrophages secrete GAS6 (AXL ligand), establishing protective niches. TP-0903 blocked GAS6-driven invasion and restored T-cell infiltration via chemokine modulation, enabling immune synergy [2] [7].

Proof-of-concept studies validated TP-0903’s ability to circumvent resistance mutations. In Ba/F3 models expressing FLT3-ITD with the gatekeeper mutation F691L—which confers resistance to gilteritinib and quizartinib—TP-0903 maintained IC₅₀ < 15 nM. Similarly, RAS-mutant AML cells exhibited sensitivity at 20–50 nM concentrations, confirming activity against escape variants emerging post-FLT3 inhibitor therapy [3] [7].

TP-0903 in the Context of Acute Myeloid Leukemia Heterogeneity

AML’s genetic heterogeneity necessitates precision targeting of co-occurring lesions. TP-0903 demonstrates broad efficacy across three high-risk molecular subsets:

TP53-Mutant/Deleted AMLCharacterized by complex karyotypes and 3-year survival <5%, this subgroup shows exquisite sensitivity to TP-0903. In vitro, 50 nM exposure induced apoptosis in >70% of TP53-null HL-60 cells within 48 hours via pH2AX accumulation and PARP cleavage. In vivo, TP-0903 monotherapy extended median survival in MV4-11(R248W) xenografts from 51 days (vehicle) to 81 days (p<0.001). Crucially, combination with decitabine—a hypomethylating agent—yielded additive effects:

  • HL-60 Xenografts: Vehicle (46d) vs. Decitabine (55d) vs. TP-0903 (63d) vs. Combination (75d; p<0.001)
  • MV4-11(R248W) Xenografts: Vehicle (51d) vs. Combination (89d; p<0.001)Mechanistically, decitabine increased TP-0903-mediated DNA damage by impairing homologous recombination repair, evidenced by sustained γH2AX foci [1] [6].

Table 2: Efficacy of TP-0903 in TP53-Mutant AML Models

ModelTreatmentMedian Survival (Days)p-value
HL-60 XenograftsVehicle46<0.001
Decitabine55
TP-090363
Combination75
MV4-11(R248W)Vehicle51<0.001
Decitabine62
TP-090381
Combination89

FLT3-ITD–Driven AMLTP-0903 inhibits FLT3-ITD signaling (IC₅₀: 8 nM) and overcomes adaptive resistance from bone marrow stroma. In primary AML samples with FLT3-ITD and co-occurring IDH2 or NRAS mutations, ex vivo treatment (100 nM, 72h) reduced blast viability by 68–92%. Early-phase clinical data (NCT04518345) corroborate biological activity: two of three relapsed/refractory FLT3-ITD+ patients achieved significant reductions in bone marrow blasts (45% → 22%; 67% → 30%) and FLT3-ITD allelic ratio (0.78 → 0.41) after 1–2 cycles of TP-0903 monotherapy (50 mg daily). NPM1 and DNMT3A variant allele frequencies decreased concordantly, suggesting clonal suppression [3] [4] [7].

Microenvironment-Protected AMLThe bone marrow niche activates AXL via GAS6, fostering chemoresistance. TP-0903 (50 nM) reversed stroma-mediated protection in primary CLL and AML samples, increasing apoptosis 3.5-fold versus vehicle. Transcriptomic analysis of pancreatic tumors revealed that TP-0903 upregulated CXCL10 and IFNγ pathways—drivers of immunostimulatory reprogramming—providing rationale for PD-1 inhibitor combinations. In KPC GEMM pancreatic models, TP-0903 + anti-PD1 + gemcitabine tripled CD8+ T-cell infiltration versus controls (p<0.01) and suppressed liver metastasis by 80% [2] [3] [7].

Properties

CAS Number

1341200-45-0

Product Name

TP-0903

IUPAC Name

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide

Molecular Formula

C24H30ClN7O2S

Molecular Weight

516.1 g/mol

InChI

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29)

InChI Key

YUAALFPUEOYPNX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

TP-0903; TP 0903; TP0903; Dubermatinib

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.